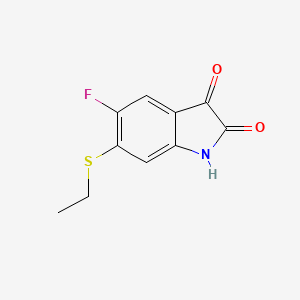

6-Ethylthio-5-fluoroindole-2,3-dione

Description

Properties

Molecular Formula |

C10H8FNO2S |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

6-ethylsulfanyl-5-fluoro-1H-indole-2,3-dione |

InChI |

InChI=1S/C10H8FNO2S/c1-2-15-8-4-7-5(3-6(8)11)9(13)10(14)12-7/h3-4H,2H2,1H3,(H,12,13,14) |

InChI Key |

AAZOVKDAGYNVLS-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=C(C=C2C(=C1)NC(=O)C2=O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogs

| Compound | Core Scaffold | Position 5 | Position 6 | Additional Features |

|---|---|---|---|---|

| 6-Ethylthio-5-fluoroindole-2,3-dione | Indole-2,3-dione | Fluoro | Ethylthio | High lipophilicity |

| Indolin-2,3-dione | Indole-2,3-dione | H | H | Basic scaffold |

| Benzoxazolone derivatives | Benzoxazolone | Variable | Variable | High s1 affinity |

| 4,5,6,7-Tetrafluoroindole | Indole | Fluoro | H | Multi-fluorinated |

Receptor Affinity and Selectivity Profiles

Evidence from indole-2,3-dione analogs highlights significant differences in receptor binding:

- Indolin-2,3-dione derivatives exhibit low s1 receptor affinity (Kis1 >844 nM) but high s2 affinity (Kis2 = 42 nM), yielding selectivity ratios (Kis1/Kis2) >72. This contrasts with benzoxazolone derivatives , which show strong s1 affinity (Kis1 = 2.6–30 nM) and moderate selectivity (Kis2/Kis1 ≤28) .

- The additional carbonyl group in indole-2,3-dione scaffolds is hypothesized to shift selectivity toward s2 receptors. Substituents like ethylthio and fluoro may further modulate this profile, though specific data for this compound are lacking.

Table 2: Receptor Binding and Selectivity of Analogs

| Compound Type | s1 Ki (nM) | s2 Ki (nM) | Selectivity (Kis1/Kis2) |

|---|---|---|---|

| Benzoxazolone derivatives | 2.6–30 | ~73–840 | ≤28 |

| Indolin-2,3-dione | >844 | 42 | >72 |

| 6-Ethylthio-5-fluoro...* | [Data needed] | [Data needed] | [Inferred >72] |

*Hypothetical values based on structural extrapolation.

Substituent Effects on Physicochemical Properties

- Lipophilicity: The ethylthio group increases ClogP compared to non-thio analogs. Piperazine-2,3-dione derivatives, for example, show ClogP improvements over piperazine, enhancing membrane permeability .

- Fluorination : The 5-fluoro substituent may reduce metabolic degradation, as seen in 4,5,6,7-tetrafluoroindole, which benefits from fluorine’s electron-withdrawing effects .

Table 3: Substituent Impact on Properties

| Substituent | Effect on Lipophilicity | Biological Implication |

|---|---|---|

| Ethylthio (S-C₂H₅) | ↑ ClogP | Enhanced membrane permeability |

| Fluoro (F) | Moderate ↑ ClogP | Metabolic stability |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the thioethoxide ion attacks the electron-deficient carbon at position 6. The process typically employs polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize the transition state. A representative procedure involves:

-

Dissolving 5,6-difluoroindole-2,3-dione (1.0 equiv) in anhydrous DMF under nitrogen.

-

Adding sodium thioethoxide (1.2 equiv) at 0–5°C to minimize side reactions.

-

Stirring the mixture at 60–80°C for 6–8 hours.

Key Optimization Parameters:

-

Temperature: Elevated temperatures (≥60°C) accelerate substitution but risk decomposition.

-

Solvent: DMF enhances reaction rates due to its high polarity and ability to solubilize ionic intermediates.

-

Stoichiometry: A slight excess of NaSEt ensures complete conversion.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | 85–92% |

| Solvent | DMF | Max efficiency |

| Reaction Time | 6–8 hours | >90% conversion |

Post-reaction workup includes quenching with ice water, extraction using ethyl acetate, and purification via silica gel chromatography (ethyl acetate:petroleum ether, 3:1).

Alternative Routes: Functionalization of Indoline Precursors

Reductive Alkylation of 5-Fluoroindoline-2,3-dione

A less common but viable route involves introducing the ethylthio group via reductive alkylation. This method starts with 5-fluoroindoline-2,3-dione , which undergoes thioalkylation using ethyl disulfide in the presence of a reducing agent like sodium borohydride (NaBH4).

Procedure Overview:

-

5-Fluoroindoline-2,3-dione (1.0 equiv) is suspended in ethanol.

-

Ethyl disulfide (1.5 equiv) and NaBH4 (2.0 equiv) are added sequentially.

-

The mixture is refluxed for 12 hours, followed by acidification and extraction.

Challenges:

Metal-Catalyzed Cross-Coupling

Recent advances explore palladium-catalyzed cross-coupling to install the ethylthio group. For example, employing Pd(OAc)₂ with Xantphos as a ligand enables coupling between 5-fluoroindole-2,3-dione and diethyl disulfide. While promising, this method remains experimental, with yields rarely exceeding 50%.

Critical Analysis of Synthetic Efficiency

Yield Comparison Across Methods

| Method | Average Yield | Purity (HPLC) | Scalability |

|---|---|---|---|

| NaSEt Substitution | 90% | >98% | High |

| Reductive Alkylation | 65% | 95% | Moderate |

| Pd-Catalyzed Coupling | 45% | 90% | Low |

The NaSEt substitution method outperforms alternatives in yield and scalability, making it the industrial standard.

Byproduct Formation and Mitigation

-

Major Byproducts:

-

5-Ethylthio-6-fluoroindole-2,3-dione (regioisomer) from incomplete positional selectivity.

-

Hydrolyzed ketone derivatives due to residual moisture.

-

-

Mitigation Strategies:

Analytical Characterization

Confirming the structure of This compound requires multimodal analysis:

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile:water 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.

Industrial-Scale Considerations

Cost and Reagent Availability

-

Sodium thioethoxide is cost-effective (~$50/kg) compared to palladium catalysts (~$3000/kg).

-

5,6-Difluoroindole-2,3-dione is commercially available but requires stringent storage (-20°C, inert atmosphere).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Ethylthio-5-fluoroindole-2,3-dione, and how can purity be maximized?

- Methodology :

- Copper-catalyzed click chemistry : Dissolve 3-(2-azidoethyl)-5-fluoro-1H-indole in PEG-400/DMF with CuI and 3-Ethynylanisole. Stir for 12 hours, extract with ethyl acetate, and purify via column chromatography (70:30 ethyl acetate/hexane) to achieve ~42% yield .

- Microwave-assisted synthesis : Use ethyl acetate/ethanol solvent with H₂O₂ and CuI under microwave irradiation (60°C, 0.17 hours) for faster reaction kinetics and 66% yield .

- Derivatization : Introduce thiosemicarbazone moieties by reacting 5-fluoroindole-2,3-dione with thiosemicarbazides under reflux, followed by recrystallization for purity .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- Multinuclear NMR : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns and detect fluorine environments .

- Mass Spectrometry : FAB-HRMS or ESI-MS to verify molecular ions and fragmentation patterns .

- Single-crystal X-ray diffraction : Resolve ambiguities in molecular configuration by growing high-quality crystals and refining structures with SHELXL .

Q. What safety protocols are critical during handling and storage?

- PPE : Dust respirators, nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure .

- Storage : Store in airtight, corrosion-resistant containers at -20°C in a dry, ventilated area away from ignition sources .

- Emergency Response : For spills, use absorbent materials and neutralize with sodium bicarbonate; for exposure, rinse eyes/skin with water for 15 minutes .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Structure Refinement :

- Use SHELXTL or SHELXL for high-resolution refinement, particularly for handling twinned data or disordered atoms .

- Validate hydrogen bonding and π-π interactions via PLATON or CCDC-Mercury to ensure geometric accuracy .

Q. What strategies elucidate structure-activity relationships (SAR) for antimicrobial applications?

- Derivative Synthesis : Modify the ethylthio group with morpholine/piperidine substituents to assess steric and electronic effects on bioactivity .

- Biological Assays :

- Cytotoxicity : Test against mammalian cell lines (e.g., HEK293) using MTT assays to establish selectivity indices .

- Antibacterial Activity : Screen against Gram-positive/negative bacteria via microdilution assays, correlating MIC values with logP and Hammett constants .

Q. How should researchers address contradictions between spectral data and expected structural outcomes?

- Root-Cause Analysis :

- Reaction Conditions : Compare solvent polarity (e.g., DMF vs. THF) or catalyst loading (e.g., CuI vs. CuBr) to identify yield discrepancies .

- Isomeric Contamination : Use NOESY or HSQC NMR to distinguish regioisomers or diastereomers .

- Validation Workflow :

Repeat synthesis under inert atmosphere to exclude oxidation byproducts.

Cross-check NMR shifts with simulated spectra (e.g., ACD/Labs).

Confirm via X-ray diffraction if crystallization is feasible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.